molecular formula C11H14O B13624660 2-Phenyl-2-propyloxirane

2-Phenyl-2-propyloxirane

Katalognummer: B13624660
Molekulargewicht: 162.23 g/mol
InChI-Schlüssel: HTLMYYDZEUTJMQ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-Phenyl-2-propyloxirane is an organic compound with the molecular formula C11H14O It is a member of the oxirane family, characterized by a three-membered epoxide ring

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

2-Phenyl-2-propyloxirane can be synthesized through several methods. One common approach involves the reaction of phenylacetone with an appropriate epoxidizing agent. The reaction conditions typically include the use of a base and a solvent to facilitate the formation of the oxirane ring .

Industrial Production Methods

In industrial settings, the production of this compound often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include the use of catalysts and controlled temperature and pressure conditions to achieve efficient production .

Analyse Chemischer Reaktionen

Types of Reactions

2-Phenyl-2-propyloxirane undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like amines and thiols. The reaction conditions vary depending on the desired product, but they often involve specific temperatures, solvents, and catalysts .

Major Products

The major products formed from these reactions include various alcohols, ketones, and substituted derivatives, depending on the specific reaction pathway and reagents used .

Wissenschaftliche Forschungsanwendungen

2-Phenyl-2-propyloxirane has several scientific research applications:

Wirkmechanismus

The mechanism of action of 2-Phenyl-2-propyloxirane involves its interaction with various molecular targets. The epoxide ring is highly reactive, allowing it to form covalent bonds with nucleophilic sites on biomolecules. This reactivity underlies its potential biological effects and applications in organic synthesis .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

2-Phenyl-2-propyloxirane is unique due to its specific structure, which combines a phenyl group with an oxirane ring. This combination imparts distinct chemical properties and reactivity, making it valuable for various applications in research and industry .

Eigenschaften

Molekularformel

C11H14O

Molekulargewicht

162.23 g/mol

IUPAC-Name

2-phenyl-2-propyloxirane

InChI

InChI=1S/C11H14O/c1-2-8-11(9-12-11)10-6-4-3-5-7-10/h3-7H,2,8-9H2,1H3

InChI-Schlüssel

HTLMYYDZEUTJMQ-UHFFFAOYSA-N

Kanonische SMILES

CCCC1(CO1)C2=CC=CC=C2

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.